molecular formula C9H18OS B157465 2H-Pyran, 2-(tert-butylthio)tetrahydro- CAS No. 1927-53-3

2H-Pyran, 2-(tert-butylthio)tetrahydro-

Cat. No. B157465
CAS RN: 1927-53-3
M. Wt: 174.31 g/mol
InChI Key: ZLUOBDVBCTXRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, 2-(tert-butylthio)tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydrothiopyran derivative that can be synthesized using different methods.

Scientific Research Applications

2H-Pyran, 2-(tert-butylthio)tetrahydro- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism Of Action

The mechanism of action of 2H-Pyran, 2-(tert-butylthio)tetrahydro- is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been reported to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

2H-Pyran, 2-(tert-butylthio)tetrahydro- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and reduce inflammation in immune cells. In vivo studies have also shown that this compound can inhibit tumor growth and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2H-Pyran, 2-(tert-butylthio)tetrahydro- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using different methods, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2H-Pyran, 2-(tert-butylthio)tetrahydro-. One area of interest is the development of novel derivatives with improved anticancer and anti-inflammatory activity. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may provide insights into its therapeutic potential. Furthermore, the use of this compound in combination with other drugs may also be explored to enhance its efficacy and reduce toxicity. Overall, 2H-Pyran, 2-(tert-butylthio)tetrahydro- has significant potential for further research and development in various fields.

Synthesis Methods

The synthesis of 2H-Pyran, 2-(tert-butylthio)tetrahydro- can be achieved using different methods. One of the most common methods is the reaction of 2-pyranone with tert-butylthiol in the presence of a Lewis acid catalyst. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of tetrahydrothiopyran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. This method also yields the desired product in good yield.

properties

CAS RN

1927-53-3

Product Name

2H-Pyran, 2-(tert-butylthio)tetrahydro-

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-tert-butylsulfanyloxane

InChI

InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3

InChI Key

ZLUOBDVBCTXRMC-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1CCCCO1

Canonical SMILES

CC(C)(C)SC1CCCCO1

synonyms

2-(tert-Butylthio)tetrahydro-2H-pyran

Origin of Product

United States

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